methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound belongs to the tetrahydrobenzothiophene carboxylate family, characterized by a bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) functionalized with an acryloylamino group and ester substituents. The 6-methyl substituent on the tetrahydrobenzothiophene ring may influence conformational stability .
Properties
Molecular Formula |
C26H33NO5S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H33NO5S/c1-5-6-7-14-32-20-12-9-18(16-21(20)30-3)10-13-23(28)27-25-24(26(29)31-4)19-11-8-17(2)15-22(19)33-25/h9-10,12-13,16-17H,5-8,11,14-15H2,1-4H3,(H,27,28)/b13-10+ |
InChI Key |
NXIZYSHZXZCEDP-JLHYYAGUSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OC)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Methoxy and Pentyloxy Groups: These groups can be introduced through nucleophilic substitution reactions using methoxy and pentyloxy reagents.
Coupling with the Prop-2-enoyl Group: The prop-2-enoyl group can be coupled to the benzothiophene core through a condensation reaction.
Final Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in Compound X are susceptible to hydrolysis under acidic or basic conditions.
Key Findings :
-
Ester hydrolysis occurs preferentially at the methyl ester group due to steric accessibility .
-
The amide bond shows resistance to hydrolysis at neutral pH but cleaves under strong alkaline conditions .
Nucleophilic Substitution
The pentyloxy and methoxy groups undergo nucleophilic substitution under specific conditions:
Mechanistic Insights :
-
Demethylation of the methoxy group proceeds via a Lewis acid-mediated mechanism .
-
The pentyloxy group’s cleavage is facilitated by HI’s ability to protonate the ether oxygen, leading to SN2 displacement.
Oxidation and Reduction
The thiophene ring and α,β-unsaturated enoyl group exhibit redox activity:
Notable Observations :
-
Oxidation of the thiophene ring to sulfone requires 2 equivalents of m-CPBA .
-
Catalytic hydrogenation selectively reduces the α,β-unsaturated enoyl group without affecting the aromatic systems .
Cycloaddition Reactions
The α,β-unsaturated enoyl moiety participates in Diels-Alder reactions:
Stereochemical Outcomes :
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which degradation occurs:
Functionalization of the Benzothiophene Core
Electrophilic substitution occurs at the C4 and C5 positions of the tetrahydrobenzothiophene ring:
| Reaction | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C (2h) | Nitro-substituted derivative at C4 | 47% | |
| Sulfonation | SO₃/DMF, 50°C (4h) | Sulfonic acid derivative at C5 | 52% |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Variations
Ester vs. Carboxamide Terminal Groups :
- The target compound’s methyl ester group (COOCH₃) enhances metabolic stability compared to carboxamide derivatives (e.g., 6h in ), which may exhibit higher hydrogen-bonding capacity but lower bioavailability .
- Ethyl ester derivatives (e.g., 6o in ) show 22% synthetic yield under HFIP solvent conditions, suggesting that bulkier pentyloxy groups in the target compound may necessitate optimized reaction protocols .
Substituent Effects on Lipophilicity: The 3-methoxy-4-(pentyloxy)phenyl group in the target compound increases logP by ~2 units compared to analogues with 4-hydroxyphenyl (6o) or pyridinyl groups (). This aligns with the pentyloxy chain’s contribution to hydrophobic interactions . Cyano-containing analogues (e.g., ) exhibit reduced logP (~3.5) but improved dipole moments, favoring membrane permeability in drug design .
Stereochemical and Crystallographic Features: The (2E)-configuration of the acryloylamino group is critical for planar alignment with aromatic systems, as seen in structurally resolved analogues (e.g., ). Software like SHELXL and ORTEP-3 () are essential for validating such geometries . Hydrogen-bonding patterns in tetrahydrobenzothiophene derivatives (e.g., N–H···O interactions in ) correlate with thermal stability and solubility .
Biological Activity
The compound methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a derivative of benzothiophene, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H29N O4S
- Molecular Weight : 401.54 g/mol
- IUPAC Name : this compound
This compound features a benzothiophene core, which is significant for its biological activity.
Biological Activity Overview
Benzothiophene derivatives have been extensively studied for their pharmacological properties. The specific compound exhibits several notable biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
- Antidiabetic Effects :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Many benzothiophene derivatives act as enzyme inhibitors, targeting specific pathways involved in cancer proliferation and inflammation.
- Signal Transduction Modulation : These compounds can modulate critical signaling pathways that control cell growth and apoptosis.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of similar benzothiophene derivatives:
Q & A
Q. How can the synthesis of this compound be optimized for high purity and yield?
Methodological Answer:
- Step 1: Use a multi-component Petasis reaction with 3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and acryloyl chloride under anhydrous conditions. Hexafluoroisopropanol (HFIP) as a solvent improves reaction efficiency due to its high polarity .
- Step 2: Employ 3Å molecular sieves to absorb moisture and prevent side reactions.
- Step 3: Purify via solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc), preconditioned with methanol and water. Elute with 2-propanol:methanol (1:1) to recover the compound .
- Validation: Confirm purity (>95%) via HPLC coupled with high-resolution mass spectrometry (HRMS-ESI) and /-NMR .
Q. What analytical methods are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure using single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å). Refine data with SHELXL to determine bond angles and torsional strain in the benzothiophene core .
- NMR Spectroscopy: Analyze -NMR (500–700 MHz) in DMSO- to identify coupling constants (e.g., Hz for thiophene protons) and confirm stereochemistry. -NMR detects carbonyl (C=O) and methoxy (OCH) signals .
- FT-IR: Identify key functional groups (e.g., amide N–H stretch at ~3300 cm, ester C=O at ~1720 cm) .
Q. How can stability during storage be ensured?
Methodological Answer:
- Storage Conditions: Aliquot the compound in amber vials under nitrogen and store at −18°C to prevent hydrolysis of the ester group .
- Matrix Compatibility: Avoid plasticware; use deactivated glassware (5% dimethyldichlorosilane in toluene) to minimize adsorption losses .
Advanced Research Questions
Q. How can discrepancies between computational and experimental data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Step 1: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Compare with experimental -NMR data to identify conformational discrepancies .
- Step 2: Use variable-temperature NMR (VT-NMR) to detect dynamic processes (e.g., rotameric equilibria) affecting signal splitting .
- Step 3: Validate with X-ray crystallography to confirm the dominant conformation in the solid state .
Q. What strategies mitigate matrix interference in environmental or biological sample analysis?
Methodological Answer:
- Sample Preparation: For wastewater or sludge, use SPE with HLB sorbents and isotope-labeled internal standards (e.g., triclosan-d) to correct recovery losses .
- LC-MS/MS Optimization: Employ a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Use MRM transitions to enhance selectivity against co-eluting contaminants .
Q. How can structure-activity relationships (SAR) be systematically explored for bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified alkoxy chains (e.g., replacing pentyloxy with hexyloxy) or benzothiophene methylation. Assess via in vitro assays (e.g., enzyme inhibition) .
- Computational Modeling: Dock analogs into target protein active sites (e.g., AutoDock Vina) to predict binding affinities. Cross-validate with surface plasmon resonance (SPR) for kinetic analysis .
Q. How can degradation pathways be elucidated under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to pH 1–13 buffers, UV light (254 nm), and oxidative stress (HO). Monitor via LC-MS/MS to identify hydrolyzed (ester cleavage) or oxidized products .
- Metabolite Profiling: Incubate with liver microsomes (CYP450 enzymes) and analyze using Q-TOF-MS to detect phase I/II metabolites .
Data Reproducibility and Validation
Q. What steps ensure reproducibility in multi-step syntheses?
Methodological Answer:
- Batch Consistency: Standardize starting materials (e.g., 3-methoxy-4-pentyloxycinnamic acid) with ≥98% purity (HPLC). Document reaction parameters (e.g., temperature ±0.5°C, stirring speed) .
- Cross-Lab Validation: Share synthetic protocols with independent labs. Compare -NMR and HRMS data to confirm reproducibility .
Q. How can steric effects of the pentyloxy group impact crystallinity?
Methodological Answer:
- Crystallography Screening: Test solvents (e.g., methanol, DMF) to grow single crystals. Analyze packing diagrams to assess van der Waals interactions between pentyloxy chains .
- Thermal Analysis: Perform DSC to correlate melting points with lattice stability. Higher crystallinity often correlates with sharper DSC endotherms .
Safety and Handling
Q. What precautions are necessary when handling reactive intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
